Methyl N4,N4-dimethyl-L-asparaginate
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Overview
Description
Methyl N4,N4-dimethyl-L-asparaginate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of methyl groups attached to the nitrogen atoms of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N4,N4-dimethyl-L-asparaginate typically involves the methylation of L-asparagine. This process can be achieved through the reaction of L-asparagine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl N4,N4-dimethyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N4,N4-dimethyl-L-asparaginate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein biosynthesis and its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl N4,N4-dimethyl-L-asparaginate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in amino acid metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence protein synthesis and cellular signaling processes.
Comparison with Similar Compounds
N-methyl-L-asparagine: This compound is similar in structure but has only one methyl group attached to the nitrogen atom.
N4,N4-dimethyl-L-asparagine: This compound is closely related and differs only in the presence of a methyl ester group in Methyl N4,N4-dimethyl-L-asparaginate.
Uniqueness: this compound is unique due to its specific methylation pattern and the presence of a methyl ester group
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-(dimethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)6(10)4-5(8)7(11)12-3/h5H,4,8H2,1-3H3/t5-/m0/s1 |
InChI Key |
OUTMKHKGCOHHPK-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)OC)N |
Origin of Product |
United States |
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